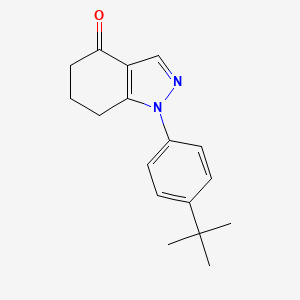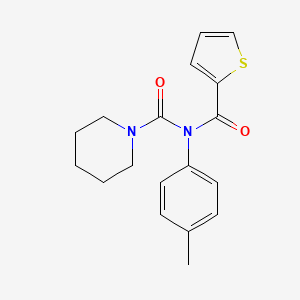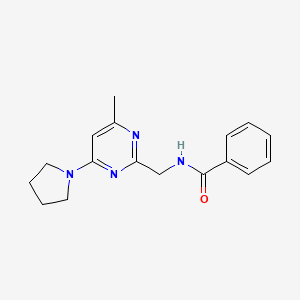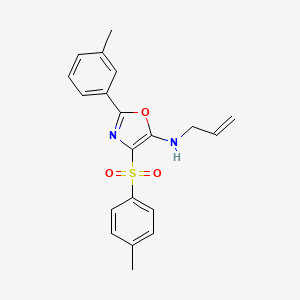![molecular formula C11H16Cl2N4 B2490389 2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine dihydrochloride CAS No. 1949816-52-7](/img/structure/B2490389.png)
2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]quinazoline derivatives involves reactions with various esters and hydrazones, leading to malonyl derivatives, acids, and mesoionic compounds through dehydration and other chemical transformations. Notably, the synthesis of pyrazolo[1,5-a]quinazoline derivatives, like the target compound, often employs reactions between amino derivatives and esters or acids, forming key intermediates in their synthesis pathway (Orzalesi et al., 1977).
Molecular Structure Analysis
The molecular structure of related pyrazolo[1,5-a]quinazoline derivatives reveals significant delocalization in the heteroaromatic portion of the fused ring system, leading to distinctive physical and chemical properties. Molecules exhibit varied configurations, forming dimers through hydrogen bonding or π–π stacking interactions, which impact their reactivity and potential applications (Low et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving pyrazolo[1,5-a]quinazoline derivatives are characterized by their interactions with esters, hydrazones, and other reagents, leading to the formation of compounds with unique mesoionic structures or other derivatives. These reactions are crucial for synthesizing various pyrazolo[1,5-a]quinazoline compounds with potential biological activity (Orzalesi et al., 1977).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]quinazoline derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular configuration. Studies on related compounds highlight how molecular modifications, like chloro or methyl substitutions, affect these properties, providing insights into the behavior of the target compound in various conditions (Sun et al., 2019).
Chemical Properties Analysis
The chemical properties of pyrazolo[1,5-a]quinazoline derivatives are defined by their reactivity towards different chemical reagents and conditions. These properties are essential for their potential use in various chemical reactions and processes, highlighting the versatility of pyrazolo[1,5-a]quinazoline derivatives in synthetic chemistry (Orzalesi et al., 1977).
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Routes : Various synthesis methods for related compounds have been explored. For example, 2-Amino-5-chloro-α-phenylbenzylidene hydrazone and its derivatives react with diethylmalonic esters, leading to the formation of compounds like 7-chloro-9-phenyl-3,3-diethyl-3H-pyrazolo[5,1-b]quinazolin-10-ium-2-olate (Orzalesi et al., 1977).
- Structural Analysis : The molecular structure of similar isomeric compounds, such as 10-(4-Chlorophenyl)-7-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline, shows peripheral delocalization in their heteroaromatic portion, with molecules linked by hydrogen bonds and π–π stacking interactions (Low et al., 2004).
Potential Applications in Medicinal Chemistry
- Receptor Binding Studies : Pyrazolo[1,5-c]quinazolines show potential as glycine/N-methyl-D-aspartic acid receptor antagonists. Compounds in this family were evaluated for their binding at glycine/NMDA, AMPA, and KA receptors, contributing to a better understanding of the structure-activity relationship of these compounds (Varano et al., 2009).
- Anti-proliferative Properties : Some derivatives have been evaluated for their anti-proliferative properties in vitro against cancer cell lines. This exploration helps in understanding the potential therapeutic applications of these compounds (Mulakayala et al., 2012).
Chemical Structure and Behavior
- Crystal Structure and Supramolecular Assembly : Studies on the crystal structure and molecular interactions of these compounds provide insights into their chemical behavior. For instance, molecules of certain isomers are linked into chains or sheets by hydrogen bonds and π–π stacking interactions (Portilla et al., 2005).
- Synthesis of Derivatives : The synthesis of novel derivatives, such as 5-amino-8H-phthalazino[1,2-b]quinazolin-8-one, demonstrates the versatility of these compounds and their potential for diverse applications (Liu et al., 2017).
特性
IUPAC Name |
2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.2ClH/c1-7-4-11-13-6-8-5-9(12)2-3-10(8)15(11)14-7;;/h4,6,9H,2-3,5,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGTUVIUPCHYTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CC(CC3)N)C=NC2=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2490306.png)


![4-methyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2490311.png)
![N-(4-fluorophenethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2490313.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2490317.png)

![4-[1-(3-Ethoxycyclobutyl)triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2490319.png)

![methyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2490324.png)
![N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2490326.png)

